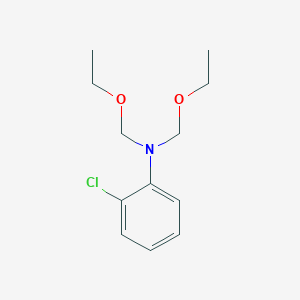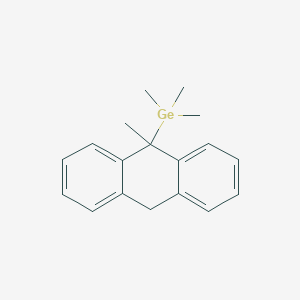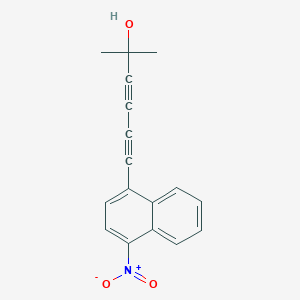![molecular formula C9H14Cl2O2S2 B14394220 2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride CAS No. 87870-51-7](/img/structure/B14394220.png)
2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride is a chemical compound with the molecular formula C10H17ClO2S3. It is characterized by the presence of a chloroacetyl chloride group and two sulfanyl groups attached to a pentyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride typically involves the reaction of 2-chloroacetyl chloride with a suitable thiol compound. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. Common solvents used in this reaction include dichloromethane or chloroform. The reaction is usually performed at low temperatures to control the reactivity of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale.
化学反应分析
Types of Reactions
2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or triethylamine are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
科学研究应用
2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential use in modifying biomolecules, such as proteins and peptides, through covalent attachment.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride involves its reactivity with nucleophiles. The chloroacetyl chloride group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The sulfanyl groups can also participate in redox reactions, further expanding the compound’s utility in chemical synthesis.
相似化合物的比较
2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride can be compared with other similar compounds, such as:
2-Chloroacetyl chloride: A simpler compound with only one chloroacetyl group, lacking the sulfanyl groups.
5-(2-Chloro-2-oxoethyl)sulfanylpentyl chloride: Similar structure but without the acetyl chloride group.
2-[5-(2-Oxoethyl)sulfanylpentylsulfanyl]acetyl chloride: Lacks the chlorine atom in the oxoethyl group.
The presence of both the chloroacetyl chloride group and the sulfanyl groups in this compound makes it unique and versatile for various chemical applications.
属性
CAS 编号 |
87870-51-7 |
|---|---|
分子式 |
C9H14Cl2O2S2 |
分子量 |
289.2 g/mol |
IUPAC 名称 |
2-[5-(2-chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride |
InChI |
InChI=1S/C9H14Cl2O2S2/c10-8(12)6-14-4-2-1-3-5-15-7-9(11)13/h1-7H2 |
InChI 键 |
KBKVSDBAEHKQQA-UHFFFAOYSA-N |
规范 SMILES |
C(CCSCC(=O)Cl)CCSCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14394141.png)


![2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide](/img/structure/B14394163.png)
![6-Methyl-3-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14394165.png)


![N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide](/img/structure/B14394176.png)
![N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide](/img/structure/B14394184.png)

![11-Methyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14394201.png)

![3-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)methyl]amino}propanenitrile](/img/structure/B14394215.png)

